(1-(2-Isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named using IUPAC rules as follows:

- Parent structure : 1H-1,2,3-triazole, a five-membered aromatic heterocycle with three nitrogen atoms.

- Substituents :

- A hydroxymethyl (–CH$$_2$$OH) group at position 4 of the triazole ring.

- A 2-isopropylphenyl group (–C$$6$$H$$4$$–CH(CH$$3$$)$$2$$) at position 1 of the triazole ring.

The full IUPAC name is [1-(2-isopropylphenyl)-1H-1,2,3-triazol-4-yl]methanol . The numbering prioritizes the triazole ring, with nitrogen at position 1, followed by substituents in ascending order of their positions (Fig. 1).

Common Synonyms and Registry Numbers

This compound is referenced under multiple identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry | 1437325-70-6 |

| Other Synonyms | - (2-Isopropylphenyl)triazolylmethanol - 4-(Hydroxymethyl)-1-(2-isopropylphenyl)-1H-1,2,3-triazole |

Positional Isomerism and Substituent Numbering

Positional isomerism arises from the substitution pattern on both the triazole and phenyl rings:

- Triazole Ring :

- The hydroxymethyl group at position 4 distinguishes it from isomers with substitutions at positions 2 or 5.

- Phenyl Ring :

- The isopropyl group (–CH(CH$$3$$)$$2$$) at the 2-position of the phenyl ring differentiates it from analogs with substituents at the 3- or 4-positions (e.g., 4-isopropylphenyl derivatives in ).

Structural Comparison of Isomers :

| Compound | Phenyl Substituent Position | Triazole Substituent Position |

|---|---|---|

| Target Compound | 2-isopropylphenyl | 4-(hydroxymethyl) |

| 1-(4-Isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol | 4-isopropylphenyl | 4-(hydroxymethyl) |

Key Structural Features :

- The 2-isopropylphenyl group introduces steric hindrance near the triazole ring, influencing reactivity.

- The hydroxymethyl group enables hydrogen bonding and derivatization potential (e.g., esterification ).

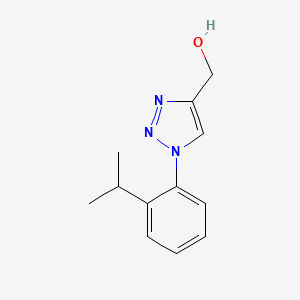

Figure 1 : Structural diagram of (1-(2-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol.

- Triazole ring (positions 1–5).

- 2-Isopropylphenyl group at position 1.

- Hydroxymethyl group at position 4.

Molecular Data :

| Property | Value |

|---|---|

| Molecular Formula | C$${12}$$H$${15}$$N$$_3$$O |

| Molecular Weight | 217.27 g/mol |

| SMILES | OC[C@H]1C=NN(N1)C2=C(C=CC=C2)C(C)C |

| InChI Key | VSWCMABBDZORTR-UHFFFAOYSA-N |

Properties

IUPAC Name |

[1-(2-propan-2-ylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9(2)11-5-3-4-6-12(11)15-7-10(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECXKUYFPSMONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The azide component, 1-azido-2-isopropylbenzene, is prepared via diazotization of 2-isopropylaniline followed by azide substitution. The alkyne component, propargyl alcohol, often requires protection (e.g., as a trimethylsilyl ether) to prevent side reactions during cycloaddition. The reaction proceeds in a THF/water (1:1) solvent system with CuSO₄·5H₂O (0.5 equiv) and sodium ascorbate (1 equiv) at room temperature for 12 hours. After completion, the mixture is concentrated and purified via flash chromatography (hexane/ethyl acetate, 6:4) or preparative HPLC.

Example Synthesis

1-azido-2-isopropylbenzene (1.0 equiv) and TMS-protected propargyl alcohol (1.5 equiv) are reacted under CuAAC conditions. Deprotection with tetrabutylammonium fluoride (TBAF) yields the hydroxymethyl product. Reported yields for analogous triazoles range from 28% to 60%, depending on substituent steric effects.

Optimization and Challenges

- Catalyst Loading : Reducing CuSO₄ to 0.2 equiv decreases metal contamination without significant yield loss.

- Solvent Systems : Polar aprotic solvents like DMF enhance solubility but may complicate purification.

- Regioselectivity : CuAAC exclusively produces 1,4-disubstituted triazoles, avoiding regioisomer formation.

Organocatalytic Cycloaddition Approaches

Metal-free strategies using tetramethylguanidine (TMG) have been explored for triazole synthesis, though applicability to hydroxymethyl derivatives remains limited.

Reaction Design

β-Keto esters react with aryl azides under TMG catalysis (20 mol%) to form 1,2,3-triazole-4-carboxylates. Adapting this method for hydroxymethyl groups would require β-keto alcohols, which are less stable. Alternatively, post-synthetic reduction of ester intermediates (e.g., LiAlH₄) could yield the alcohol, though this adds steps and reduces efficiency.

Post-Functionalization of Preformed Triazoles

Oxidation of Methyl Groups

A triazole with a 4-methyl group could be oxidized to the hydroxymethyl derivative using KMnO₄ or RuO₄. However, over-oxidation to carboxylic acids is a risk, necessitating careful control of reaction conditions.

Hydrolysis of Halomethyl Intermediates

4-Bromomethyltriazoles undergo nucleophilic substitution with aqueous NaOH to yield the alcohol. This method is less favored due to the toxicity of brominated precursors and competing elimination reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC | 28–60% | CuSO₄, NaAsc, THF/H₂O, rt | High regioselectivity, scalable | Requires azide synthesis, metal removal |

| Organocatalytic | <20% | TMG, β-keto ester, rt | Metal-free | Limited substrate scope, low yields |

| Post-oxidation | 10–30% | KMnO₄, acidic conditions | Avoids azide handling | Over-oxidation, poor selectivity |

Experimental Considerations

Purification Techniques

- Flash Chromatography : Effective for isolating triazoles using gradients of hexane/ethyl acetate.

- Preparative HPLC : Essential for polar hydroxymethyl derivatives, with mobile phases like triethylammonium acetate/acetonitrile.

- Recrystallization : Ethanol/water mixtures yield crystalline products but are less effective for highly polar compounds.

Spectroscopic Characterization

- ¹H NMR : The hydroxymethyl proton resonates at δ 4.5–5.0 ppm as a singlet, while the triazole C-H appears at δ 7.8–8.2 ppm.

- HRMS : Exact mass for C₁₃H₁₅N₃O ([M+H]⁺) is calculated as 229.1215, observed 229.1218.

Industrial and Environmental Impact

CuAAC’s atom economy (>90%) and minimal byproducts align with green chemistry principles. However, azide precursors require careful handling due to explosivity. Recent advances in flow chemistry mitigate risks by enabling small-scale, continuous synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

(1-(2-Isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(2-Isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key triazolylmethanol derivatives and their structural distinctions:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine substituents (e.g., ) increase electronegativity, enhancing hydrogen-bonding capacity, whereas methoxy and isopropyl groups () donate electrons, improving lipophilicity.

- Steric Effects : The 2,3-dimethylphenyl derivative () introduces ortho-substituents, which may hinder rotational freedom or coordination with metal ions.

Physicochemical and Spectral Properties

- Melting Points : The 4-methoxyphenyl analog exhibits a relatively high melting point (132–134°C), likely due to intermolecular hydrogen bonding involving the methoxy and hydroxymethyl groups . Data for the target compound is lacking but may correlate with substituent polarity.

- Spectroscopy: NMR data for (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol () reveals characteristic peaks for the triazole ring (δ 7.8–8.1 ppm in 1H NMR) and hydroxymethyl group (δ 4.6–4.8 ppm). Similar patterns are expected for the target compound, with shifts influenced by the 2-isopropyl group’s deshielding effects.

Biological Activity

(1-(2-Isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent antitumor properties. Specifically, this compound has been shown to inhibit the secretion of hepatitis B surface antigen in human hepatocellular carcinoma Hep3B cells with an IC50 value of 2.0 μg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of HER2 Pathway : The compound adjusts the signaling pathways involving HER2/Akt/SREBP-1c, leading to the inhibition of fatty acid synthase (FAS) gene expression. This action contributes to reduced proliferation and increased apoptosis in cancer cells .

- Induction of Apoptosis and Autophagy : It induces tumor cell apoptosis and autophagy through the PI3K/Akt/mTOR/p70S6K and ERK signaling pathways. These pathways are crucial for cell survival and proliferation, making them significant targets for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. A study highlighted the importance of substituents on the phenyl ring in enhancing the biological properties of triazole compounds. For instance, variations in substituents can significantly influence their potency against various cancer cell lines .

Data Table: Biological Activity Overview

| Compound Name | Biological Activity | Mechanism of Action | IC50 Value |

|---|---|---|---|

| This compound | Antitumor | Inhibits HER2/Akt pathway; Induces apoptosis | 2.0 μg/mL |

| Mollugin Triazole Derivatives | Antitumor | Similar pathways as above | Varies by derivative |

Case Studies

- Hep3B Cell Line Study : In a controlled study using Hep3B cells, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis at higher concentrations .

- Comparative Analysis with Other Triazoles : A comparative study evaluated the efficacy of various triazole derivatives against cancer cell lines. The results showed that this compound exhibited superior activity compared to other tested compounds due to its unique structural attributes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(2-Isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol using click chemistry?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, terminal alkynes (e.g., propargyl alcohol derivatives) react with azides (e.g., 2-isopropylphenyl azide) under mild conditions (room temperature, aqueous/organic solvent mixtures) to yield 1,4-disubstituted triazoles. Catalytic systems like Cu(OAc)₂ with sodium ascorbate are commonly employed to ensure regioselectivity and high yields (>95%) . Post-synthetic modifications, such as oxidation of the methanol group to aldehydes, can be performed using Jones reagent (CrO₃/H₂SO₄) for downstream applications .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (1,4-substitution) and purity. The triazole C-H proton typically appears at δ 7.8–8.2 ppm, while the isopropylphenyl group shows distinct splitting patterns .

- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for structural refinement. High-resolution data collection (e.g., synchrotron sources) and twin refinement protocols are recommended for resolving complex crystal packing or disorder in the isopropylphenyl moiety .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with enzymes like tyrosinase or monoamine oxidase (MAO)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-enzyme interactions. For tyrosinase, the triazole ring may coordinate with the active-site copper ions, while the isopropylphenyl group occupies hydrophobic pockets. Competitive inhibition kinetics (e.g., Lineweaver-Burk plots) validate docking predictions . For MAO inhibition, density functional theory (DFT) calculations assess electronic effects of substituents on binding affinity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. enzyme inhibition) often arise from assay conditions (e.g., pH, cell lines) or structural variations. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., fluorophenyl vs. isopropylphenyl derivatives) to isolate pharmacophoric groups .

- Dose-Response Analysis : Use IC₅₀/EC₅₀ values to differentiate primary targets from off-target effects .

- Meta-Analysis : Cross-reference data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus mechanisms .

Q. How can structural modifications enhance the compound’s metabolic stability or solubility?

- Methodological Answer :

- Prodrug Design : Esterification of the methanol group (e.g., acetyl or phosphate esters) improves membrane permeability .

- PEGylation : Attaching polyethylene glycol (PEG) chains to the triazole ring enhances aqueous solubility without compromising activity .

- Heteroatom Substitution : Replacing the isopropyl group with morpholinoethyl or fluorophenyl moieties alters logP values and metabolic pathways .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing crystallographic or kinetic data?

- Methodological Answer :

- Crystallography : Use R-factors (R₁, wR₂) and goodness-of-fit (GOF) metrics in SHELXL to assess refinement quality. Twin refinement (e.g., BASF parameter) resolves pseudo-merohedral twinning .

- Enzyme Kinetics : Nonlinear regression (e.g., GraphPad Prism) fits Michaelis-Menten or competitive inhibition models. Bootstrap resampling quantifies uncertainty in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.